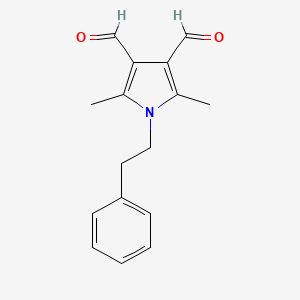

2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde (DMPPD) is an organic compound belonging to the pyrrole class of compounds. It has been studied for its various biological activities, including antifungal, antimicrobial, and antioxidant activities. It has also been explored as a potential therapeutic agent in the treatment of various diseases, such as cancer, cardiovascular diseases, and diabetes.

Applications De Recherche Scientifique

Kinase Inhibition and Cellular Differentiation

This compound has been found to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect cellular pathways and differentiation, particularly in pluripotent stem cells. By inducing changes in kinase activities, notably involving Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases, this compound could be used to enhance neural differentiation and modulate autophagy processes .

Structural Analysis and Derivative Studies

Nuclear Magnetic Resonance (NMR) methodology has been utilized to study the structural and chemical properties of this compound. Insights into protonation sites and the effects of acetylation on the compound provide foundational knowledge for further exploration and potential modification for various applications .

Analytical Techniques Development

Advancements in analytical techniques for determining this compound in biological samples have been significant. For instance, a gas chromatography-mass spectrometry method was developed for the analysis of this compound in rat plasma, contributing to pharmacokinetic studies .

Photochemical Properties Investigation

Research into the photochemistry of this compound has led to the discovery of various photochemical reactions and the identification of major products. These findings are important for understanding the compound’s stability and behavior under different environmental conditions, which could have implications for its storage and use .

Synthetic Opioid Analogue

It is a synthetic fentanyl derivative opioid, developed for surgical anesthesia. Although less potent than fentanyl in rat studies, it has similar effects and is used in medical settings, particularly in Russia.

Pharmacological Research

Due to its structural similarity to fentanyl, this compound is of interest in pharmacological research for the development of new analgesics and anesthetics. Its effects on the central nervous system and potential for abuse also make it a subject of study in addiction medicine.

Chemical Safety and Regulation

As a fentanyl analogue, this compound is also studied in the context of chemical safety and regulation. Understanding its properties helps in creating guidelines for safe handling and usage, especially given the potent effects of fentanyl derivatives .

Environmental Impact Studies

The environmental impact of pharmaceuticals, including synthetic opioids, is an emerging field of study. This compound’s stability, degradation, and potential ecological effects are areas of ongoing research, particularly in water systems where such compounds may accumulate .

Mécanisme D'action

Target of Action

The compound “2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde” is a synthetic fentanyl derivative . Fentanyl and its derivatives primarily target the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

As an opioid receptor agonist, this compound binds to the opioid receptors, mimicking the action of endogenous opioids . This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission .

Biochemical Pathways

Upon binding to the opioid receptors, the compound initiates a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

Like other fentanyl derivatives, it is expected to have high lipid solubility, leading to rapid onset of action and good penetration into the central nervous system . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, but specific details are currently unavailable.

Result of Action

The primary result of the compound’s action is potent analgesia, due to its interaction with the opioid receptors . It may also cause side effects typical of opioids, such as respiratory depression, nausea, and itching .

Propriétés

IUPAC Name |

2,5-dimethyl-1-(2-phenylethyl)pyrrole-3,4-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-15(10-18)16(11-19)13(2)17(12)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWYDYXQJGFCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1CCC2=CC=CC=C2)C)C=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane](/img/structure/B2928074.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2928075.png)

![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)

![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)